molecular formula C6H10F3NO2 B3365708 5-Amino-6,6,6-trifluorohexanoic acid CAS No. 1258640-68-4

5-Amino-6,6,6-trifluorohexanoic acid

Cat. No.: B3365708
CAS No.: 1258640-68-4
M. Wt: 185.14
InChI Key: FIHCREFFHDZYSO-UHFFFAOYSA-N
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Description

5-Amino-6,6,6-trifluorohexanoic acid is a fluorinated amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug design. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and bioavailability, making such compounds valuable in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,6,6-trifluorohexanoic acid typically involves the alkylation of a chiral glycine equivalent with a fluorinated alkyl halide. One common method is the asymmetric alkylation of a chiral Ni(II)-complex of glycine Schiff base with CF3(CH2)3I. This reaction is performed under controlled conditions to ensure high enantiomeric purity .

Industrial Production Methods

For large-scale production, the synthesis can be scaled up to over 100 grams using the same asymmetric alkylation method. The chiral auxiliary used in this protocol can be recovered and reused, making the process economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Amino-6,6,6-trifluorohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the molecule enhance its binding affinity and selectivity, leading to more effective inhibition or activation of the target. This makes the compound valuable in the design of drugs that require precise molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    6,6,6-Trifluoro-norleucine: Another fluorinated amino acid with similar properties and applications.

    2-Amino-6,6,6-trifluorohexanoic acid: A closely related compound with slight structural differences.

Uniqueness

5-Amino-6,6,6-trifluorohexanoic acid stands out due to its specific combination of fluorine atoms and amino groups, which confer unique chemical and biological properties. Its high enantiomeric purity and versatility in various reactions make it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

5-amino-6,6,6-trifluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)4(10)2-1-3-5(11)12/h4H,1-3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHCREFFHDZYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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